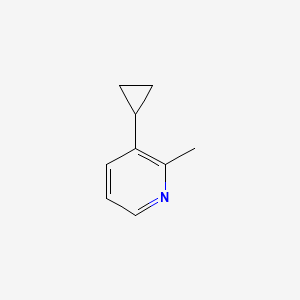

3-Cyclopropyl-2-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Cyclopropyl-2-methylpyridine is a chemical compound with the molecular formula C9H11N . It has a molecular weight of 133.19 . The IUPAC name for this compound is 3-cyclopropyl-2-methylpyridine .

Synthesis Analysis

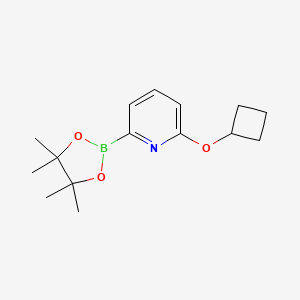

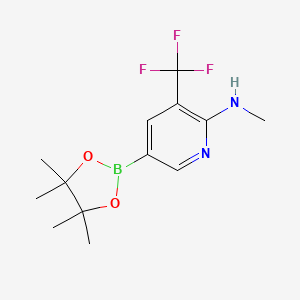

The synthesis of 3-Cyclopropyl-2-methylpyridine could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-2-methylpyridine is 1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a key reaction involving 3-Cyclopropyl-2-methylpyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Wissenschaftliche Forschungsanwendungen

Cyclopropyl Epothilone Analogs in Cancer Research : A study by Nicolaou et al. (2001) discussed the synthesis and biological evaluation of cyclopropyl and cyclobutyl epothilone analogs, highlighting the potent tubulin polymerization promotion and cytotoxicity of these compounds in cancer research, especially against ovarian carcinoma cell lines. The compound with cyclopropyl 5-methylpyridine epothilone A showed particularly high potency (Nicolaou et al., 2001).

Mono-Cyclometalated Platinum(II) Complexes : Ionkin et al. (2005) explored mono-cyclometalated Pt(II) complexes involving 2-(3,5-bis(trifluoromethyl)phenyl)-4-methylpyridine, demonstrating their potential in electroluminescent properties and applications in materials science (Ionkin et al., 2005).

3-Methylpyridine-N-Oxide in Insecticide Synthesis : Sang et al. (2020) discussed the synthesis of 3-methylpyridine-N-oxide, a key intermediate in producing nicotine insecticides such as imidacloprid and acetamiprid, highlighting the development of safer and more efficient production processes (Sang et al., 2020).

Electrophoretic Separation of Methylpyridines : Wren (1991) investigated the relationships between pH and separation in the electrophoretic separation of methylpyridines, including 3-methylpyridine, which is crucial for chemical analysis and quality control in various industries (Wren, 1991).

Cannabinoid CB2 Receptor Agonist Development : Mukhopadhyay et al. (2016) characterized a compound including 3-cyclopropylpyridine as a novel, peripherally restricted cannabinoid CB2 receptor agonist, suggesting its potential in pharmaceutical research for conditions like nephrotoxicity (Mukhopadhyay et al., 2016).

Safety and Hazards

The safety information for 3-Cyclopropyl-2-methylpyridine indicates that it is classified under GHS07 . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

3-cyclopropyl-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-7-9(8-4-5-8)3-2-6-10-7/h2-3,6,8H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LREIJCYCOLPRQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00744795 |

Source

|

| Record name | 3-Cyclopropyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-2-methylpyridine | |

CAS RN |

1346533-28-5 |

Source

|

| Record name | 3-Cyclopropyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00744795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-n,n-dimethylacetamide](/img/structure/B580457.png)